1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine
Description
This compound features a piperazine core substituted with a 2-fluoro-4-nitrophenyl group at position 1 and a 4-methylphenyl sulfonyl group at position 2. The electron-withdrawing nitro and fluoro groups on the phenyl ring enhance electrophilic reactivity, while the sulfonyl group contributes to hydrogen-bonding interactions, making it relevant for drug discovery and materials science.
Properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-4-(4-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c1-13-2-5-15(6-3-13)26(24,25)20-10-8-19(9-11-20)17-7-4-14(21(22)23)12-16(17)18/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQRGYZFXGGXOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine core The fluorination and nitration steps are crucial to introduce the fluorine and nitro groups, respectively
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation reactions to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of a different compound.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Nitroso derivatives from oxidation reactions.
Amine derivatives from reduction reactions.
Various fluorinated derivatives from substitution reactions.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can serve as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its application and the specific biological system it interacts with.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Physicochemical Properties
Solubility and Stability :
Spectroscopic Data :
Biological Activity
1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a synthetic compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a piperazine core substituted with a fluorinated nitrophenyl and a sulfonyl group, suggests diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H18FN3O4S
- CAS Number : 385380-87-0
- Molecular Weight : 373.41 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of the fluorine atom and the nitro group enhances its binding affinity and selectivity. The sulfonyl group may also play a critical role in mediating interactions with biological macromolecules.
Antiviral Potential
Recent studies indicate that compounds similar to 1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine exhibit antiviral properties. For instance, derivatives with similar structural motifs have shown efficacy against viruses such as HIV and influenza. The compound's ability to inhibit viral replication may be linked to its interference with viral enzymes or host cell receptors.
Enzyme Inhibition
Research has demonstrated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it may inhibit proteases or kinases, which are crucial for various cellular processes.
Case Studies
- Antiviral Screening : A study evaluated the antiviral activity of various piperazine derivatives against HIV-1. Compounds structurally related to 1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine exhibited significant inhibition of viral replication at concentrations below 10 µM, suggesting potential for further development as antiviral agents .
- Enzyme Interaction : Another investigation focused on the compound's interaction with specific kinases involved in cancer pathways. It was observed that at concentrations of 5-50 µM, the compound effectively inhibited kinase activity, leading to reduced proliferation of cancer cell lines .
Comparative Biological Activity
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core. A common approach includes nucleophilic substitution between 2-fluoro-4-nitroaniline derivatives and sulfonylated intermediates. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may enhance regioselectivity . Optimization strategies involve:
- Catalyst screening : Pd(PPh₃)₄ or PdCl₂(dppf) for improved coupling efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
- Temperature control : Stepwise heating (50–80°C) to minimize side reactions.
Yield improvements (>75%) are achievable via iterative purification (column chromatography, recrystallization) .
Q. Which analytical techniques are most reliable for characterizing the structural integrity and purity of this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and piperazine ring conformation. For example, distinct shifts for the sulfonyl group (~3.1–3.5 ppm) and nitro group aromatic protons (~8.2–8.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 405.1).
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers evaluate the compound’s biological activity, and what structural features influence its mechanism of action?
- Methodological Answer :
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or ATPase activity assays. The 2-fluoro-4-nitrophenyl group may enhance electron-withdrawing effects, improving binding to hydrophobic pockets .
- Structure-activity relationship (SAR) : Modify substituents systematically:
- Replace the 4-methylphenylsulfonyl group with bulkier analogs (e.g., cyclohexyl) to test steric effects.
- Introduce electron-donating groups (e.g., methoxy) on the phenyl ring to modulate electron density .
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinity to targets like serotonin receptors .
Q. How should contradictory data regarding its solubility and bioavailability be resolved in preclinical studies?
- Methodological Answer : Discrepancies often arise from:
- Solvent-dependent solubility : Use standardized solvents (e.g., DMSO for stock solutions) and measure logP values (e.g., calculated logP = 2.8 ± 0.3) to compare with experimental data .
- Bioavailability optimization : Formulate with cyclodextrin derivatives or lipid nanoparticles to enhance aqueous solubility. Validate via in vivo pharmacokinetics (Cₘₐₓ, AUC) in rodent models .
Q. What strategies are effective for identifying its molecular targets and validating interactions?
- Methodological Answer :
- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates.
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified receptors (e.g., dopamine D₂-like receptors) .
- CRISPR-Cas9 knockout models : Validate target relevance by assessing loss of compound efficacy in gene-edited cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
